1-prop-2-enyl-1H-indene

Description

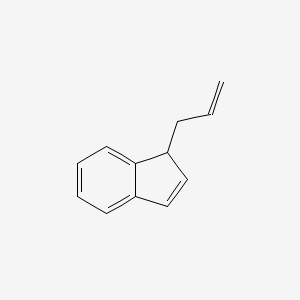

1-Prop-2-enyl-1H-indene (C${12}$H${12}$) is an indene derivative featuring a propenyl (allyl) substituent at the 1-position of the indene scaffold. Indene itself is a bicyclic aromatic hydrocarbon consisting of fused benzene and cyclopentene rings. The propenyl group introduces structural rigidity and electronic effects, influencing reactivity and intermolecular interactions.

Key structural attributes:

- Bicyclic core: The indene backbone provides a planar, aromatic framework.

- Propenyl substituent: The allyl group at position 1 introduces steric bulk and alters electron density distribution.

- Isomerism: The propenyl group’s double bond can adopt E or Z configurations, though the E isomer is more common due to steric considerations .

Properties

IUPAC Name |

1-prop-2-enyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h2-4,6-10H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPMEVNBWCXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C=CC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942378 | |

| Record name | 1-(Prop-2-en-1-yl)-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20258-77-9 | |

| Record name | NSC62538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Prop-2-en-1-yl)-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-prop-2-enyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst, yielding indene derivatives with high regioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-prop-2-enyl-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted indene derivatives.

Scientific Research Applications

1-prop-2-enyl-1H-indene has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-prop-2-enyl-1H-indene exerts its effects depends on the specific reactions it undergoes. In biological systems, it may interact with enzymes and receptors, influencing various molecular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1-prop-2-enyl-1H-indene with analogous indene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Electronic Effects :

- The propenyl group in this compound increases electron density at the indene core, enhancing its susceptibility to electrophilic aromatic substitution compared to alkyl-substituted analogs (e.g., 1-ethyl derivatives) .

- Phenyl-substituted derivatives (e.g., 1-phenyl-1H-indene) exhibit extended conjugation, leading to redshifted UV-Vis absorption spectra .

Steric Considerations :

- Bulky substituents like tert-butyl (as in 6-tert-butyl-2-(prop-1-en-2-yl)-1H-indene) reduce intermolecular packing efficiency, affecting crystallinity and thermal stability .

Reactivity: this compound undergoes regioselective Diels-Alder reactions with dienophiles such as maleic anhydride, whereas phenyl-substituted analogs show lower reactivity due to steric and electronic factors .

Applications :

- Polymer Chemistry : Propenyl-substituted indenes are precursors to polyindenes with tunable electronic properties .

- Pharmaceutical Intermediates : Derivatives like 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine () are explored as psychoactive substances, highlighting the pharmacological relevance of indene scaffolds .

Biological Activity

1-Prop-2-enyl-1H-indene, also known as allylindene, is an organic compound with significant potential in biological applications, particularly in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development and therapeutic uses.

This compound has the following chemical characteristics:

- Molecular Formula : C_{10}H_{10}

- CAS Number : 20258-77-9

- Structural Features : The compound features an indene ring substituted with a prop-2-enyl group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The mechanism of action may involve:

- Alkylation of DNA : Similar to other indene derivatives, it may form covalent bonds with nucleophilic sites in DNA, potentially leading to cytotoxic effects against cancer cells.

- Inhibition of Tubulin Polymerization : This interaction can disrupt cell division, which is crucial in cancer therapy.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. For instance:

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | 15 ± 2 | Induces apoptosis through DNA damage. | |

| HeLa (cervical cancer) | 20 ± 3 | Inhibits cell proliferation effectively. |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Inhibitory effect at 50 µg/mL | |

| S. aureus | Moderate activity at 25 µg/mL |

Study on Anticancer Mechanism

A study conducted by researchers at Sorbonne University investigated the effects of this compound on MDA-MB-231 breast cancer cells. The findings revealed that the compound induced apoptosis by activating caspase pathways and causing DNA fragmentation. The study highlighted its potential as a lead compound in developing new anticancer drugs.

Antimicrobial Efficacy Study

Another research focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential use as a natural antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.